molecular formula C6H8N2O2S B2725606 1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid CAS No. 1378954-85-8

1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2725606
CAS No.: 1378954-85-8
M. Wt: 172.2
InChI Key: VBGILSWSGMBWDO-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family This compound features a pyrazole ring substituted with a methyl group at the 1-position, a methylsulfanyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications.

Example Synthetic Route:

    Starting Materials: Hydrazine hydrate, methylthioacetic acid, and ethyl acetoacetate.

    Reaction Conditions: The reaction typically occurs in an acidic medium, such as hydrochloric acid, at elevated temperatures (around 80-100°C).

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The methylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets, while the carboxylic acid group can facilitate interactions with active sites or catalytic residues.

Comparison with Similar Compounds

    1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    1-Methyl-3-(methylthio)-1H-pyrazole-4-carboxylic acid: Similar structure but with a thioether group instead of a sulfanyl group.

Uniqueness: 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the methylsulfanyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Biological Activity

1-Methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid (C6H8N2O2S) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is characterized by a methylsulfanyl group, which may enhance its pharmacological properties compared to other pyrazole derivatives.

  • Molecular Formula : C6H8N2O2S
  • Molecular Weight : 172.21 g/mol
  • IUPAC Name : 1-methyl-3-methylsulfanylpyrazole-4-carboxylic acid
  • Chemical Structure : The compound features a five-membered pyrazole ring with a carboxylic acid functional group and a methylsulfanyl substituent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones with hydrazine derivatives.
  • Substitution Reactions : Employing alkyl halides in the presence of bases to introduce the methylsulfanyl group.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced pain and inflammation. The mechanism of action may involve:

  • Inhibition of Cyclooxygenase (COX) : This enzyme is crucial in the synthesis of prostaglandins, which mediate inflammation.
  • Modulation of Cytokine Release : The compound may affect the release of pro-inflammatory cytokines, thus reducing inflammation at the cellular level.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : Studies have reported that this compound can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range.
Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-23110.0Induction of apoptosis through caspase activation
HepG212.5Cell cycle arrest and apoptosis

Case Studies

  • Study on Apoptosis Induction :
    • A study demonstrated that treatment with this compound led to significant morphological changes in MDA-MB-231 cells, indicating apoptosis. Caspase-3 activity was enhanced by 1.33–1.57 times at a concentration of 10 μM, confirming its role as an apoptosis inducer .
  • Microtubule Destabilization :
    • Compounds structurally related to this compound were found to destabilize microtubule assembly at concentrations around 20 μM, suggesting potential applications as chemotherapeutic agents .

Properties

IUPAC Name

1-methyl-3-methylsulfanylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-3-4(6(9)10)5(7-8)11-2/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGILSWSGMBWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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